molecular formula C7H14O2 B15299406 2-(3-Methyloxolan-3-yl)ethan-1-ol

2-(3-Methyloxolan-3-yl)ethan-1-ol

Cat. No.: B15299406
M. Wt: 130.18 g/mol
InChI Key: MLUFXXQWGHUAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyloxolan-3-yl)ethan-1-ol is an organic compound with the molecular formula C7H14O2 It is a derivative of oxolane, a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyloxolan-3-yl)ethan-1-ol typically involves the reaction of 3-methyloxolane with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the ring-opening of ethylene oxide and its subsequent addition to the oxolane ring .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor. This method ensures a consistent supply of the product and allows for better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyloxolan-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methyloxolan-3-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methyloxolan-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxolane ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyloxolan-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-(3-methyloxolan-3-yl)ethanol

InChI

InChI=1S/C7H14O2/c1-7(2-4-8)3-5-9-6-7/h8H,2-6H2,1H3

InChI Key

MLUFXXQWGHUAFY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC1)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.